1-Butanesulfonic acid, 4-iodo-, sodium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

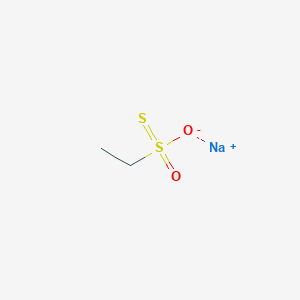

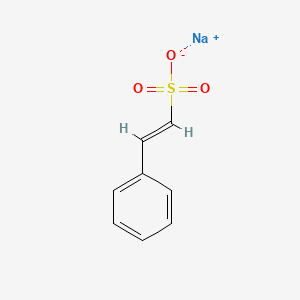

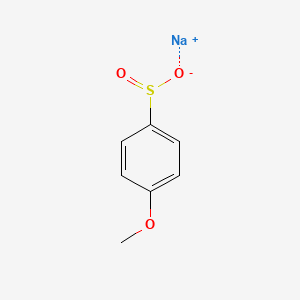

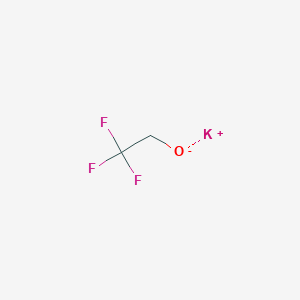

The molecular structure of 1-Butanesulfonic acid, 4-iodo-, sodium salt consists of a butane chain (four carbon atoms in a row), with a sulfonic acid group (SO3) attached to one end and an iodine atom attached to the other end. The sodium ion is associated with the compound through ionic bonding with the negatively charged sulfonate group.Physical And Chemical Properties Analysis

1-Butanesulfonic acid, sodium salt, has a molar mass of 160.17 g/mol . It is a white crystalline powder with a melting point of over 310°C . It is soluble in water, forming a clear to slightly hazy colorless solution .Scientific Research Applications

Redox Cyclability in Polyaniline Synthesis

- Polyaniline Synthesis : 1-Butanesulfonic acid, 4-iodo-, sodium salt is used in the synthesis of water-soluble polyaniline. This synthesized polymer exhibits higher redox cyclability than unsubstituted polyaniline, making it useful in electrochemical applications (Kim et al., 1994).

Enzymatic Activity Research

- Enzymatic Interactions : A study examining the interaction of 1-butanesulfonic acid sodium salt with various enzymes found that, at studied concentrations, it generally remained inactive. This contrasts with the selective inhibitory effect of sodium dodecyl sulfate under similar conditions (Vincenzini et al., 1982).

Chromatographic Analysis

- Ion Chromatography : In ion chromatography, 4-hydroxy-1-butanesulfonic acid, a related compound, is used for the analysis of sulfobutyl ether-β-cyclodextrin. This method provides a simple, accurate, and reliable way to determine the presence of 4-hydroxy-1-butanesulfonic acid in various substances (Xiang, 2012).

Catalyst in Organic Synthesis

- Organic Synthesis Catalyst : 1-Butanesulfonic acid, 4-iodo-, sodium salt, is used in the preparation of a Brönsted acid catalyst, which aids in the synthesis of various organic compounds under solvent-free conditions. This method is noted for its high yield, clean reaction, simple methodology, and short reaction time (Khaligh et al., 2015).

Conductivity in Polymers

- Polymer Conductivity : The sodium salt form of 1-butanesulfonic acid, 4-iodo-, is utilized in the synthesis of water-soluble polypyrrole, which demonstrates significantly higher conductivity compared to its unsubstituted forms. This increase in conductivity is attributed to self-doping by protons originally on the side chains (Chang et al., 1998).

Vibrational Spectroscopy

- Spectroscopy Studies : Vibrational spectroscopy and theoretical calculations have been applied to study the conformational behavior of sodium 1-butanesulfonate, revealing insights into its molecular structure and behavior in different states (Ohno et al., 2000).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray . It should be stored in a well-ventilated place and kept in a tightly closed container .

properties

IUPAC Name |

sodium;4-iodobutane-1-sulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9IO3S.Na/c5-3-1-2-4-9(6,7)8;/h1-4H2,(H,6,7,8);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFZCPMXLVKIUQR-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

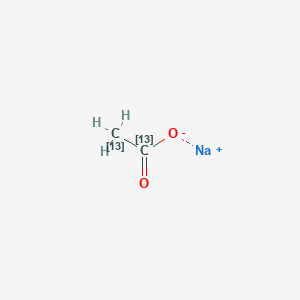

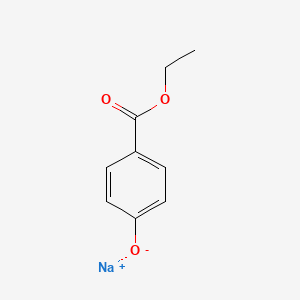

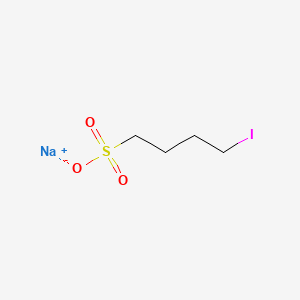

C(CCI)CS(=O)(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8INaO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50884413 |

Source

|

| Record name | 1-Butanesulfonic acid, 4-iodo-, sodium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50884413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Butanesulfonic acid, 4-iodo-, sodium salt | |

CAS RN |

7671-49-0 |

Source

|

| Record name | 1-Butanesulfonic acid, 4-iodo-, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007671490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanesulfonic acid, 4-iodo-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Butanesulfonic acid, 4-iodo-, sodium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50884413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Sodium 2-mercapto-1H-benzo[d]imidazole-5-sulfonate dihydrate](/img/structure/B1324480.png)